molecular formula C9H5NO3S B8297123 6-Nitrobenzo[b]thiophene-3-carboxaldehyde

6-Nitrobenzo[b]thiophene-3-carboxaldehyde

Cat. No. B8297123
M. Wt: 207.21 g/mol
InChI Key: LPXLBCSTCFUEKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Nitrobenzo[b]thiophene-3-carboxaldehyde is a useful research compound. Its molecular formula is C9H5NO3S and its molecular weight is 207.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H5NO3S

Molecular Weight

207.21 g/mol

IUPAC Name

6-nitro-1-benzothiophene-3-carbaldehyde

InChI

InChI=1S/C9H5NO3S/c11-4-6-5-14-9-3-7(10(12)13)1-2-8(6)9/h1-5H

InChI Key

LPXLBCSTCFUEKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC=C2C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 9 g of benzo[b]thiophene-3-carboxaldehyde in 50 ml of acetic anhydride was cooled to 0° C. by means of an external ethanol/ice bath. A solution of 40 ml of acetic acid and 20 ml of fuming nitric acid was added at such a rate to maintain the temperature of the reaction at 0°-5° C. Following the addition of the reagents, the reaction mixture was stirred for 1.5 hours. The reaction mixture was poured into 500 ml of ice and extracted with ethyl acetate. The organic layer was washed with water, dried over magnesium sulfate, and evaporated in vacuo. The resulting oil was treated with ethanol. A solid formed, which was recovered by filtration providing 1.3 g of 6-nitrobenzo[b]thiophene-3-carboxaldehyde, m.p. 187°-192° C.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
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40 mL
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reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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